ANTHRAMYCIN

Catalog No.
S646968
CAS No.
4803-27-4
M.F
C16H17N3O4
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ANTHRAMYCIN

CAS Number

4803-27-4

Product Name

ANTHRAMYCIN

IUPAC Name

(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1

InChI Key

VGQOVCHZGQWAOI-YQRHFANHSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

Synonyms

Anthramycin, Anthramycin, (11a alpha)-Isomer, Antramycin

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O

Description

Anthramycin is a member of the class of pyrrolobenzodiazepines that is (11aS)-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine substituted at positions 2, 5, 8, 9 and 11R by a (1E)-3-amino-3-oxoprop-1-en-1-yl, oxo, methyl, hydroxy and hydroxy groups, respectively. It is a natural product isolated from Streptomyces refuineus subsp. thermotolerans. It has a role as a bacterial metabolite, an alkylating agent, a toxin, an antineoplastic agent and an antibacterial agent. It is a pyrrolobenzodiazepine, a member of phenols, a primary amide and an enamide.
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. Anthramycin binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.

Antibacterial Activity:

Antramycin exhibits antibacterial activity against a broad spectrum of bacteria, including gram-positive and some gram-negative species. Research suggests it disrupts protein synthesis in bacteria by binding to their ribosomes, hindering their growth and reproduction []. However, further investigation is needed to determine its effectiveness against specific pathogens and its potential for development into a clinical antibiotic.

Anticancer Properties:

Studies have explored the potential of Antramycin as an anticancer agent. It has been shown to induce cell death in various cancer cell lines through mechanisms like inhibiting cell proliferation and inducing apoptosis (programmed cell death) []. These findings warrant further research to evaluate its efficacy and safety in pre-clinical and clinical cancer models.

Antiviral Effects:

Limited research suggests Antramycin might possess antiviral properties. Studies have reported its activity against certain viruses, including herpes simplex virus type 1 (HSV-1) []. However, more extensive research is required to understand its antiviral mechanisms and potential applications.

Immunomodulatory Effects:

Antramycin has demonstrated immunomodulatory effects, meaning it can influence the immune system. Some studies indicate it can suppress certain immune responses, potentially making it useful in treating autoimmune diseases []. However, further investigation is necessary to elucidate its specific immunomodulatory effects and potential therapeutic applications.

Research Tool:

Due to its ability to inhibit protein synthesis, Antramycin has been used as a research tool to study various cellular processes that rely on protein production []. This application helps researchers understand protein function and its role in different biological systems.

Anthramycin exhibits a strong affinity for DNA, particularly binding to the minor groove. This interaction leads to the formation of covalent bonds with DNA, resulting in excision-dependent single and double-strand breaks. The compound's mechanism of action involves inhibiting nucleic acid synthesis, which is critical for cell proliferation. Studies have shown that anthramycin can produce persistent DNA damage, affecting cellular metabolism and viability .

The primary biological activity of anthramycin lies in its antitumor efficacy. It has demonstrated effectiveness against various malignancies, including sarcomas, lymphomas, and gastrointestinal neoplasms. Anthramycin functions as a competitive inhibitor of cell-free RNA and DNA synthesis, blocking the action of DNase I and disrupting normal cellular processes. Despite its potent activity, the severe side effects limit its therapeutic application .

The synthesis of anthramycin has been achieved through various methods. The original isolation involved fermentation techniques, but laboratory synthesis has also been developed. Notably, palladium-catalyzed coupling reactions have been employed in synthetic pathways to produce anthramycin efficiently. These methods focus on constructing the complex pyrrolobenzodiazepine framework while maintaining the integrity of its functional groups .

Research has extensively investigated the interactions between anthramycin and DNA. These studies reveal that anthramycin binds covalently to DNA, leading to significant structural alterations that inhibit replication and transcription processes. Molecular simulations have further elucidated these binding interactions, providing insights into the drug's mechanism at a molecular level . Additionally, investigations into the kinetics of these reactions highlight the persistence of DNA damage caused by anthramycin exposure .

Several compounds share structural or functional similarities with anthramycin, notably:

Comparison Table

CompoundStructure TypeMechanism of ActionPrimary Use
AnthramycinPyrrolobenzodiazepineBinds to DNA minor grooveAntitumor
DactinomycinActinomycinIntercalates into DNAAntitumor
Mitomycin CBioreductive antibioticAlkylates DNAAntitumor
DoxorubicinAnthracyclineIntercalates into DNA and inhibits topoisomeraseAntitumor

Anthramycin stands out due to its unique pyrrolobenzodiazepine structure and specific interaction with the minor groove of DNA, distinguishing it from other similar compounds that may utilize different mechanisms or structural frameworks for their biological activity .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

315.12190603 g/mol

Monoisotopic Mass

315.12190603 g/mol

Heavy Atom Count

23

UNII

0WZD9Y66WN

Wikipedia

Anthramycin

Dates

Last modified: 02-18-2024

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